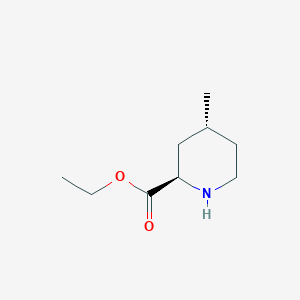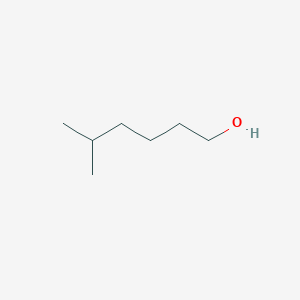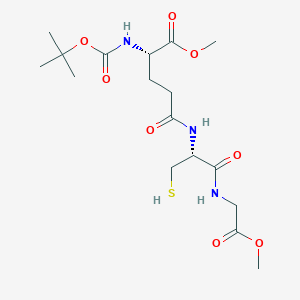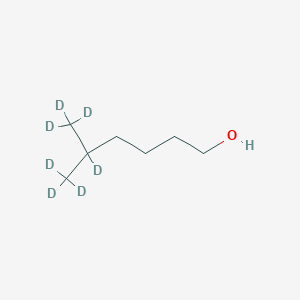
Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate
Overview
Description
Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate is an organic compound with the molecular formula C9H17NO2. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is often used in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
It is known that this compound is a key intermediate in the synthesis of various pharmaceuticals
Mode of Action
The exact mode of action of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate is not well-documented. As an intermediate in pharmaceutical synthesis, its role may vary depending on the final product. It’s important to note that the compound’s interaction with its targets and the resulting changes would be dependent on the specific biochemical context .
Biochemical Pathways
As an intermediate in drug synthesis, it may be involved in various pathways depending on the final product .
Pharmacokinetics
Instead, the ADME properties of the final pharmaceutical product would be of primary interest .
Result of Action
As an intermediate in the synthesis of various pharmaceuticals, its effects would likely be indirect and dependent on the final product .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially affect its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate typically involves the catalytic hydrogenation of 4-methyl (1-methylic benzyl) tetrahydropyridine-2-ethyl formate under the effect of a rhodium catalyst . This method is known for its high yield and selectivity.
Industrial Production Methods
In industrial settings, the compound is produced using similar catalytic hydrogenation methods but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation is a common method for reducing this compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a rhodium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as different esters and amides .
Scientific Research Applications
Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions.
Medicine: Acts as a precursor in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methylpiperidine-2-carboxylate
- Methyl 4-methylpiperidine-2-carboxylate
- 4-Methylpiperidine-2-carboxylic acid
Uniqueness
Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals .
Properties
IUPAC Name |
ethyl (2R,4R)-4-methylpiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBNOCBWSUHAAA-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H](CCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246524 | |
| Record name | Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74892-82-3 | |
| Record name | Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74892-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI)](/img/structure/B128160.png)









